(R)-CARISBAMATE BETA-D-O-GLUCURONIDE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAMNXFHLRQGF-WHUHBCJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747301 | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940279-83-4 | |
| Record name | R-382574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-382574 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609LF4DDW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Investigations of Carisbamate Glucuronides
Enantiomeric and Diastereomeric Considerations in Glucuronide Formation
The conjugation of carisbamate (B1668445) with glucuronic acid results in metabolites with multiple chiral centers, necessitating a detailed stereochemical analysis. Carisbamate itself exists as two enantiomers, (R)-carisbamate and (S)-carisbamate. The addition of a glucuronic acid molecule, which is also chiral, to each of these enantiomers leads to the formation of diastereomers.
The formation of glucuronides occurs at the hydroxyl group of carisbamate, resulting in an O-glucuronide. Since carisbamate is a chiral molecule, the glucuronidation of each enantiomer, (R)-carisbamate and (S)-carisbamate, leads to the corresponding (R)-O-glucuronide and (S)-O-glucuronide. These enantiomeric glucuronides can exhibit different rates of formation and clearance, a phenomenon known as stereoselective metabolism. This stereoselectivity is governed by the specific UGT isoforms involved in the conjugation process, which may have different affinities for the (R) and (S) enantiomers of carisbamate. The metabolism of carisbamate is known to be mediated by UGTs nih.gov.
In addition to the chirality of the parent drug, the glucuronic acid moiety itself can exist in two anomeric forms: alpha (α) and beta (β). This is determined by the configuration of the hydroxyl group at the anomeric carbon (C1) of the glucuronic acid ring. In biological systems, glucuronidation reactions catalyzed by UGTs almost exclusively produce the β-anomer nih.gov. This is due to the stereospecificity of the enzyme, which utilizes UDP-α-D-glucuronic acid as the co-substrate and catalyzes a nucleophilic substitution (SN2) reaction that inverts the stereochemistry at the anomeric carbon, resulting in the formation of a β-D-glucuronide linkage. Therefore, the primary metabolites would be (R)-carisbamate β-D-O-glucuronide and (S)-carisbamate β-D-O-glucuronide. While the formation of the α-anomer is theoretically possible, it is not a significant metabolic pathway in vivo. Commercially available reference standards for carisbamate glucuronides include both the alpha and beta anomers, which are crucial for analytical and research purposes axios-research.comaxios-research.com.
Stereoselective Enzymatic Synthesis and Characterization
The synthesis of specific carisbamate glucuronide stereoisomers is essential for their use as analytical standards and for detailed pharmacological and toxicological studies. While chemical synthesis methods can be employed, enzymatic synthesis using specific UGT isoforms offers a high degree of stereoselectivity, mimicking the metabolic pathway in the body.
The characterization of these synthesized glucuronides relies on a combination of analytical techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for separating the different diastereomers of carisbamate glucuronides. Mass spectrometry (MS) is used to confirm the molecular weight of the conjugates, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure, including the stereochemistry at all chiral centers and confirming the β-linkage of the glucuronide moiety nih.gov.
While specific studies detailing the enzymatic synthesis of (R)-CARISBAMATE BETA-D-O-GLUCURONIDE are not widely available in the public domain, the general principles of using recombinant UGT enzymes for stereoselective synthesis are well-established. Different UGT isoforms exhibit varying degrees of stereoselectivity for different substrates. For instance, studies on other chiral drugs have shown that specific UGTs, such as UGT1A1, UGT1A3, UGT2B4, and UGT2B7, can be involved in the glucuronidation of various compounds nih.gov. The selection of the appropriate UGT isoform would be critical for the targeted synthesis of this compound.
Methodologies for Stereochemical Assignment and Resolution
The unambiguous assignment of the stereochemistry of carisbamate glucuronides and their resolution (separation) is a critical analytical challenge.
Stereochemical Assignment: The definitive method for assigning the absolute configuration of each chiral center in the carisbamate glucuronide molecule is single-crystal X-ray crystallography. However, obtaining suitable crystals of these metabolites can be challenging. Therefore, spectroscopic methods, particularly NMR, are more commonly employed. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons, which helps in determining the relative stereochemistry. Comparison of the NMR spectra of the synthesized glucuronides with those of reference standards of known configuration is a common practice for unambiguous assignment nih.gov.
Resolution of Diastereomers: The separation of the diastereomeric carisbamate glucuronides, such as (R)-carisbamate β-D-O-glucuronide and (S)-carisbamate β-D-O-glucuronide, is typically achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. Various types of CSPs, including polysaccharide-based and cyclodextrin-based columns, are available and have been successfully used for the separation of a wide range of chiral compounds and their metabolites.
Advanced Analytical Strategies for Characterization and Quantification of R Carisbamate Beta D O Glucuronide
Chromatographic Techniques for Separation and Purification
The isolation of (R)-carisbamate β-D-O-glucuronide in high purity is a critical prerequisite for its use as an analytical standard and for detailed structural studies. Given that it is often present in complex biological mixtures alongside its (S)-epimer, robust chromatographic methods are essential.
Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Preparative reversed-phase HPLC is a cornerstone technique for purifying milligrams of carisbamate (B1668445) glucuronides from biological sources like urine. hyphadiscovery.com A multi-step purification strategy has been successfully employed to isolate both the R- and S-O-glucuronides of carisbamate. hyphadiscovery.com
The initial step typically involves sample pre-treatment to remove bulk contaminants. For instance, urine samples can be treated with acetonitrile to precipitate proteins and salts, which are then removed by centrifugation. hyphadiscovery.com The resulting supernatant, after evaporation of the organic solvent, is then subjected to a series of preparative HPLC steps.
A common approach involves an initial separation on a robust, high-capacity C18 column followed by a secondary purification on a different stationary phase, such as a phenyl column, to achieve fine separation of the epimers. hyphadiscovery.com The use of shallow, precisely controlled gradients of organic solvents like acetonitrile or methanol in water is crucial for resolving the closely eluting isomers. hyphadiscovery.com This methodology has proven effective, yielding substantial quantities (e.g., 95 mg of the R-glucuronide and 23 mg of the S-glucuronide from 150 ml of urine) at greater than 95% purity. hyphadiscovery.com
Table 1: Example Multi-Step Preparative HPLC Purification of Carisbamate Glucuronides
| Step | Column | Mobile Phase Gradient | Purpose |
|---|---|---|---|
| Pre-treatment | N/A | Acetonitrile | Protein and salt precipitation hyphadiscovery.com |
| Purification 1 | Xbridge C18 OBD | Shallow water-acetonitrile gradient hyphadiscovery.com | Initial isolation of glucuronide fraction |
| Purification 2 | Xbridge prep phenyl | Very shallow water-methanol gradient hyphadiscovery.com | Separation of R- and S-epimers |
Isomeric Separation Techniques
Distinguishing between isomers like the R- and S-epimers of carisbamate O-glucuronide presents a significant analytical challenge, as they often exhibit identical mass-to-charge ratios and similar chromatographic behavior. nih.gov Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) offers a powerful solution by separating ions in the gas phase based on their size, shape, and charge. chromatographyonline.comnih.gov
IMS separates ionized molecules as they drift through a gas-filled chamber under the influence of an electric field. nih.gov Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), leading to different drift times and enabling their separation. nih.gov
Drift Tube Ion Mobility Spectrometry (DTIMS): This classic IMS technique uses a static, uniform electric field. It provides high-resolution separations and allows for the direct measurement of fundamental CCS values. researchgate.net
Travelling Wave Ion Mobility Spectrometry (TWIMS): TWIMS utilizes a series of ring electrodes with a traveling voltage wave to propel ions through the mobility cell. researchgate.net This technique is readily integrated with commercial Q-TOF mass spectrometers and is effective for separating isomeric species like drug metabolites. chromatographyonline.comresearchgate.net
Trapped Ion Mobility Spectrometry (TIMS): TIMS involves trapping ions in a gas flow and then releasing them based on their mobility. This approach can achieve very high resolution, making it suitable for separating challenging isomeric pairs.
These IMS techniques can be coupled with liquid chromatography (LC-IM-MS) to provide an additional dimension of separation, enhancing peak capacity and confidence in isomer identification. nih.gov
The degree of separation between isomers in IMS can be influenced by the formation of different adduct ions. The size and coordination chemistry of the cation can alter the conformation of the analyte ion, leading to more significant differences in their respective collision cross-sections. nih.gov
By introducing various metal salts (containing cations like Na+, Li+, Ag+, or Cs+) into the electrospray ionization source, different adducts of (R)-carisbamate β-D-O-glucuronide and its S-isomer can be formed. The interaction of these metal ions with the functional groups of the glucuronide and aglycone moieties can lead to distinct gas-phase conformations for each epimer. This change in shape can amplify the difference in their drift times, improving their resolution in the ion mobility cell. nih.gov For example, studies on glucocorticoid isomers have shown that different cation adducts can significantly shift ion mobility and enhance separation. nih.gov
Table 2: Influence of Adduct Ions on Isomer Separation by IMS
| Adduct Ion | Potential Effect | Rationale |
|---|---|---|
| H+ | Baseline separation | Protonation may not induce significant conformational differences. |
| Na+ | Improved separation | Sodium ions can coordinate with multiple oxygen atoms, potentially creating more rigid and structurally distinct conformations for each isomer. nih.gov |
| Ag+ | Potentially enhanced separation | Silver ions can interact with different functional groups, offering an alternative coordination chemistry that may better differentiate isomers. nih.gov |
| Cs+ | Altered separation | The larger ionic radius of cesium may lead to different conformational locking compared to smaller alkali metals. nih.gov |
Tandem mass spectrometry (MS/MS) is a key tool for differentiating isomers based on their fragmentation patterns. When combined with IMS, fragmentation can be performed either before or after the ion mobility separation, providing complementary structural information.
Fragmentation before the IMS cell (Pre-IMS): In this approach, a specific precursor ion (e.g., the [M-H]⁻ ion of carisbamate glucuronide) is selected and fragmented. The resulting fragment ions are then separated by IMS. If the R- and S-isomers produce different fragments or different relative abundances of fragments, this can be used for their differentiation.
Fragmentation after the IMS cell (Post-IMS): Here, the isomeric ions are first separated by IMS. The mobility-separated ions are then individually selected and fragmented. This is a powerful technique because it provides the fragmentation spectrum for each pure isomer, even if they were not separated chromatographically. While the major fragmentation pathway for many glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), subtle differences in the low-abundance fragments or their relative intensities can sometimes serve as a fingerprint to distinguish isomers. nih.gov
Gas-phase ion/molecule reactions can also be used to generate diagnostic fragments. For example, reactions with reagents like trichlorosilane have been shown to produce unique product ions for O- and N-glucuronides, demonstrating the potential of chemical reactions to differentiate isomeric metabolites. nih.govmorressier.com
Spectroscopic Techniques for Structural Elucidation
Following purification, spectroscopic methods are employed to confirm the chemical structure of (R)-carisbamate β-D-O-glucuronide and definitively establish its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. hyphadiscovery.com For carisbamate glucuronides, both 1D (¹H) and 2D NMR experiments are used. Analysis of the NMR spectra for the purified R- and S-epimers reveals clear differences in the chemical shifts and coupling constants for certain protons, confirming they are distinct compounds. hyphadiscovery.com
The key to assigning the absolute stereochemistry lies in Nuclear Overhauser Effect (nOe) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). hyphadiscovery.comcore.ac.uk For (R)-carisbamate β-D-O-glucuronide, a clear nOe correlation is observed between the methine proton at the 7-position of the carisbamate core and the anomeric proton of the glucuronide moiety. hyphadiscovery.com This spatial proximity, which is absent in the corresponding spectrum of the S-epimer, allows for the unambiguous assignment of the R-configuration. hyphadiscovery.com
Mass spectrometry provides complementary information, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while MS/MS fragmentation patterns confirm the presence of the glucuronide and carisbamate moieties. nih.gov
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Key Finding for (R)-carisbamate β-D-O-glucuronide |
|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Distinct chemical shifts and coupling constants compared to the S-epimer. hyphadiscovery.com |
| 2D NMR (e.g., COSY, HSQC) | Proton-proton and proton-carbon correlations | Confirms connectivity within the carisbamate and glucuronide structures. hyphadiscovery.com |
| 2D NMR (NOESY) | Through-space proton-proton correlations | A clear nOe correlation between the 7-methine proton and the anomeric proton of the glucuronide. hyphadiscovery.com |
| High-Resolution MS | Accurate mass and molecular formula | Confirms the elemental composition of the molecule. |
| Tandem MS (MS/MS) | Structural fragments | Shows characteristic loss of the glucuronic acid moiety (176 Da). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structure determination of metabolites. It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For (R)-CARISBAMATE BETA-D-O-GLUCURONIDE, NMR is crucial not only for confirming the site of glucuronidation but also for definitively assigning the stereochemistry of the parent molecule's chiral center.
One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) spectroscopy, are fundamental for the initial structural assessment of the glucuronide conjugate.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. Key diagnostic signals for this compound include the anomeric proton of the glucuronic acid moiety, which typically appears as a doublet in the region of 4.5-5.5 ppm. The chemical shift and coupling constant of this proton are indicative of the β-configuration of the glycosidic bond. Other characteristic signals include those from the aromatic protons of the chlorophenyl ring and the methine proton adjacent to the oxygen atom where glucuronidation has occurred. hyphadiscovery.comnih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons. The formation of the glucuronide is confirmed by the presence of signals corresponding to the six carbons of the glucuronic acid moiety, including the characteristic carboxyl carbon signal (around 170-175 ppm) and the anomeric carbon signal (around 100 ppm). A downfield shift in the ¹³C signal of the carisbamate carbon atom attached to the glycosidic oxygen provides direct evidence of the site of conjugation. hyphadiscovery.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound
Nucleus Structural Moiety Expected Chemical Shift (ppm) Notes ¹H Glucuronide Anomeric (H-1') ~4.5 - 5.5 (doublet) Confirms β-linkage ¹H Carisbamate Methine (CH-O) Shifted downfield upon glucuronidation Proton at the site of conjugation ¹H Aromatic Protons ~7.0 - 7.5 Signals from the chlorophenyl ring ¹³C Glucuronide Anomeric (C-1') ~100 Characteristic of the glycosidic bond ¹³C Glucuronide Carboxyl (C-6') ~170 - 175 Confirms glucuronic acid presence ¹³C Carisbamate Carbon (C-O) Shifted downfield upon glucuronidation Carbon at the site of conjugation
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and, critically, for assigning the stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of proton connectivity within the carisbamate and glucuronide moieties separately.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of carbon signals based on their attached proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. A key correlation for this metabolite would be between the anomeric proton (H-1') of the glucuronide and the carisbamate carbon (C-O) to which it is attached, definitively confirming the site of glucuronidation. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space. For this compound, a distinct Nuclear Overhauser Effect (nOe) correlation between the methine proton of the carisbamate backbone and the anomeric proton of the glucuronide moiety is expected. hyphadiscovery.com The presence of this correlation confirms the R-configuration, as this spatial proximity would be absent in the S-epimer. hyphadiscovery.com This technique was successfully used to assign the R and S epimers of carisbamate O-glucuronides purified from urine. hyphadiscovery.com
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a cornerstone for the detection, identification, and quantification of drug metabolites due to its exceptional sensitivity and selectivity. technologynetworks.com
LC-qTOF-MS is a high-resolution mass spectrometry (HRMS) technique ideal for metabolite identification and characterization. Its primary advantage is the ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in structural assignments. oup.com
For this compound, LC-qTOF-MS would be used to:
Detect the Metabolite: The full-scan acquisition mode allows for the detection of all ionizable compounds within a specified mass range, making it suitable for untargeted metabolite profiling. oup.com
Confirm Elemental Composition: By measuring the exact mass of the protonated molecule [M+H]⁺, the molecular formula (C₁₅H₁₈ClNO₉) can be confirmed.
Analyze Fragment Ions: The fragmentation pattern obtained from MS/MS experiments on the qTOF instrument provides structural information. A characteristic neutral loss of 176.0321 Da, corresponding to the glucuronic acid moiety (C₆H₈O₆), is a strong indicator of a glucuronide conjugate. nih.govuab.edu
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
Ion Formula Calculated Monoisotopic Mass (Da) Observed Mass (Da) Characteristic Fragment [M+H]⁺ C₁₅H₁₉ClNO₉⁺ 392.0743 Within 5 ppm of calculated Parent Ion [M-C₆H₈O₆+H]⁺ C₉H₁₁ClNO₃⁺ 216.0422 Within 5 ppm of calculated Aglycone fragment after neutral loss of 176.0321 Da
LC-MS/MS, typically performed on a triple quadrupole instrument, is the gold standard for the quantification of drugs and metabolites in biological fluids due to its superior sensitivity, selectivity, and wide dynamic range. technologynetworks.comresearchgate.net The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. forensicrti.org
For the quantification of this compound, the MRM method would involve:
Precursor Ion Selection (Q1): The protonated molecule [M+H]⁺ at m/z 392.1 would be isolated.
Collision-Induced Dissociation (Q2): The precursor ion is fragmented in the collision cell.
Product Ion Selection (Q3): A specific, stable, and abundant product ion is monitored. The most common transition for glucuronides is the loss of the glucuronic acid moiety, resulting in the detection of the aglycone at m/z 216.0. nih.gov A second, qualifying transition would also be monitored to ensure specificity. forensicrti.orgeurl-pesticides.eu
This highly selective process minimizes interference from matrix components, allowing for accurate quantification even at low concentrations. researchgate.net The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects. researchgate.net
Table 3: Representative MRM Transitions for LC-MS/MS Quantification
Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier This compound 392.1 216.0 (e.g., 141.0 - hypothetical) Internal Standard (e.g., Stable Isotope Labeled) 397.1 221.0 (e.g., 141.0 - hypothetical)
Sample Preparation Methodologies for Glucuronide Analysis
The choice of sample preparation technique is critical for successful glucuronide analysis, as it aims to remove interfering endogenous components (e.g., proteins, salts, lipids) from the biological matrix while ensuring the stability and recovery of the analyte. scispace.comnih.gov
Several strategies are employed for the extraction of glucuronide metabolites:
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma, urine) to denature and precipitate proteins. chromatographyonline.com After centrifugation, the supernatant containing the analyte can be directly injected or further processed. This technique was used as the initial cleanup step in a multi-step purification of carisbamate glucuronides from urine. hyphadiscovery.com
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). While effective, it can be labor-intensive, and the high polarity of glucuronides can sometimes lead to poor recovery in common organic solvents. researchgate.netbiotage.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. Reversed-phase, ion-exchange, or mixed-mode cartridges can be used, offering high selectivity and cleaner extracts compared to PPT or LLE.
Enzymatic Hydrolysis: In some cases, particularly for toxicological screening, samples are treated with a β-glucuronidase enzyme to cleave the glucuronide conjugate back to its parent aglycone. nih.gov This can improve chromatographic retention and sensitivity for the parent drug. However, for metabolite-specific quantification, direct analysis of the intact glucuronide is preferred to avoid inaccuracies from incomplete hydrolysis and to maintain information about the specific conjugate. researchgate.netscispace.comnih.gov
Multi-Step Purification for Standard Generation: To obtain pure analytical standards of this compound for method validation and structural confirmation, a more rigorous, multi-step purification is required. A documented successful approach involved an initial protein precipitation of urine with acetonitrile, followed by two sequential preparative/semi-preparative High-Performance Liquid Chromatography (HPLC) steps using different column chemistries (e.g., C18 followed by a phenyl column). hyphadiscovery.com This method yielded tens of milligrams of the purified R- and S-O-glucuronides of carisbamate at >95% purity, which were then used for definitive NMR analysis. hyphadiscovery.com
Table 4: Mentioned Chemical Compounds
Compound Name This compound Carisbamate (S)-Carisbamate O-glucuronide Acetonitrile Methanol
Protein Precipitation Techniques (e.g., acetonitrile)
Protein precipitation is a fundamental and widely used technique in bioanalysis to remove proteins from biological samples, which can interfere with subsequent analytical procedures like high-performance liquid chromatography (HPLC). Acetonitrile is a common organic solvent used for this purpose due to its efficiency in denaturing and precipitating a broad range of proteins.
In the context of analyzing carisbamate metabolites, acetonitrile has been successfully employed to process urine samples. One purification method involved treating urine containing the R- and S-O-glucuronides of carisbamate with acetonitrile. hyphadiscovery.com This initial step effectively precipitated proteins and salts, which were then removed by centrifugation. hyphadiscovery.com This process is crucial as it cleans the sample, preventing the large protein molecules from clogging analytical columns and interfering with the detection of the target analyte. The supernatant, containing the glucuronide metabolites, can then be further purified using techniques like preparative reversed-phase HPLC. hyphadiscovery.com The use of acetonitrile for plasma protein precipitation is also a standard approach in the bioanalysis of related compounds, highlighting its versatility and importance in sample preparation. researchgate.net
Table 1: Overview of Protein Precipitation with Acetonitrile
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Sample Collection | Obtain biological matrix (e.g., urine, plasma). | Source of the analyte. | |
| 2. Acetonitrile Addition | Add cold acetonitrile to the sample, typically in a 2:1 or 3:1 ratio. | To denature and precipitate proteins. | hyphadiscovery.com |
| 3. Vortexing | Mix the sample and solvent thoroughly. | To ensure complete protein precipitation. | |
| 4. Centrifugation | Spin the mixture at high speed. | To pellet the precipitated proteins and salts. | hyphadiscovery.com |
| 5. Supernatant Collection | Carefully collect the liquid supernatant. | The supernatant contains the analyte of interest, now separated from major interferences. | hyphadiscovery.com |
| 6. Evaporation (Optional) | The acetonitrile can be removed by evaporation before further purification. | To concentrate the sample and make it compatible with subsequent chromatographic steps. | hyphadiscovery.com |
Enzymatic Hydrolysis with β-Glucuronidase in Sample Processing
Glucuronidation is a major metabolic pathway that conjugates drugs and their metabolites with glucuronic acid, forming more water-soluble compounds that are easier to excrete. covachem.com While modern LC-MS/MS instruments can often directly measure glucuronide conjugates, enzymatic hydrolysis is a critical technique, particularly when aiming to quantify the parent aglycone or when direct measurement is challenging. scispace.comresearchgate.net
The process utilizes the enzyme β-glucuronidase to cleave the glucuronide moiety from the metabolite, reverting it to its parent form (the aglycone). covachem.com This is essential for several analytical reasons:
Improved Detection: Hydrolysis can increase the sensitivity and reliability of detection, as only trace amounts of the unconjugated drug may be present in urine. nih.govnih.gov
Chromatographic Behavior: The resulting aglycone is less polar than its glucuronide conjugate, which can lead to better retention and separation on reversed-phase HPLC columns.
Standard Availability: Analytical standards for the aglycone (parent drug) are often more readily available than those for the specific glucuronide metabolite.
The efficiency of enzymatic hydrolysis depends on several factors that must be optimized, including the source of the β-glucuronidase (e.g., molluscan, E. coli, recombinant), temperature, pH, and incubation time. nih.govmdpi.com For instance, studies on benzodiazepine glucuronides have shown that recombinant β-glucuronidases can achieve maximum hydrolysis in as little as 5 minutes at room temperature, a significant improvement over older methods requiring higher temperatures and longer incubation times. nih.govnih.gov
Table 2: Factors Affecting Enzymatic Hydrolysis Efficiency
| Parameter | Description | Impact on Hydrolysis | Common Conditions |
|---|---|---|---|
| Enzyme Source | β-glucuronidases can be sourced from various organisms (e.g., Patella vulgata, Helix pomatia, E. coli) or produced recombinantly. | Different sources have varying activity, purity, and optimal conditions. Recombinant enzymes often offer faster and more efficient hydrolysis. nih.govmdpi.com | Varies by analyte and lab protocol. |
| Temperature | The temperature at which the incubation is carried out. | Enzyme activity is temperature-dependent. Optimized temperatures (e.g., 37°C to 65°C) can significantly speed up the reaction. nih.govnih.gov | 37°C, 55°C, 60°C |
| pH | The pH of the buffer solution used for the reaction. | Each enzyme has an optimal pH range for maximum activity. | Typically pH 5.0 - 7.4 |
| Incubation Time | The duration for which the sample is incubated with the enzyme. | Sufficient time is needed for the reaction to go to completion. This can range from minutes to several hours. nih.govnih.gov | 15 min - 18 hours |
Strategies for β-Glucuronidase Removal in Analytical Workflows
Following enzymatic hydrolysis, the β-glucuronidase enzyme itself becomes a high-concentration protein contaminant in the sample. phenomenex.com If not removed, the enzyme can build up on HPLC or UHPLC columns, leading to increased backpressure, altered chromatography, and a shortened column lifetime. phenomenex.com This necessitates an effective removal strategy before injecting the sample into the analytical instrument.
Several strategies exist for removing β-glucuronidase:
Dilute-and-Shoot: This common method involves simply diluting the sample before injection. While this reduces the concentration of the enzyme, it also dilutes the analyte, which can compromise the sensitivity and accuracy of the assay. phenomenex.com
Protein Precipitation: Similar to the initial sample cleanup, a post-hydrolysis protein precipitation step (e.g., with acetonitrile) can be performed to remove the added β-glucuronidase.
Specialized Removal Products: Commercially available products, often in tube or 96-well plate formats, are designed to selectively target and remove β-glucuronidase from hydrolyzed samples in a quick, single step. phenomenex.comphenomenex.com These products can process samples in under a minute and offer a significant advantage over the "dilute-and-shoot" method by avoiding sample dilution, thereby maintaining analytical sensitivity. phenomenex.com
The choice of removal strategy depends on the required sensitivity, sample throughput, and available resources. For high-throughput clinical and forensic toxicology labs, specialized removal products offer a rapid and efficient solution that preserves assay performance and protects analytical instrumentation. phenomenex.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carisbamate |
| Acetonitrile |
In Vitro and in Vivo Research Models for Metabolite Studies
Utilization of Isolated Biological Systems
In vitro models are invaluable tools for dissecting the specific biochemical pathways involved in drug metabolism, offering a controlled environment to study enzymatic reactions without the complexities of a whole organism.
Liver Microsomal Incubations for Glucuronide Formation Studies
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard and widely used in vitro system for investigating Phase I and Phase II drug metabolism. They contain a high concentration of drug-metabolizing enzymes, including the uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) responsible for glucuronidation.
Research has confirmed that carisbamate (B1668445) is metabolized by UGTs. nih.gov Studies utilizing human liver microsomes are a fundamental approach to characterizing the glucuronidation of xenobiotics. researchgate.netaalto.fi These in vitro assays typically involve incubating the parent drug with human liver microsomes in the presence of the cofactor uridine diphosphate-glucuronic acid (UDPGA). aalto.fi The formation of glucuronide metabolites is then quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For many compounds, this method allows for the determination of key kinetic parameters of glucuronide formation.
While specific data on the kinetics of (R)-Carisbamate beta-D-O-glucuronide formation in microsomal incubations are not extensively detailed in publicly available literature, the established role of UGT in carisbamate metabolism points to the utility of this model. nih.gov For instance, studies on other compounds have successfully used liver microsomes from various species, including rats, hamsters, dogs, monkeys, and humans, to investigate the formation of glucuronide metabolites. nih.gov Such comparative studies are crucial for understanding species differences in metabolism.
Hepatocyte-Based Assays
Isolated hepatocytes, or liver cells, represent a more integrated in vitro model compared to microsomes, as they contain a full complement of drug-metabolizing enzymes and cofactors within a cellular environment. This allows for the study of both Phase I and Phase II metabolism, as well as drug uptake and transport processes.
Hepatocytes isolated from rats are a commonly used system to investigate the metabolism of drugs, including processes like glucuronidation. nih.gov The use of rat hepatocytes can provide a valuable comparison to in vivo drug metabolism within the same species. nih.gov Mechanistic models have been developed to simultaneously assess drug uptake and metabolism in rat hepatocytes, providing a comprehensive understanding of a compound's hepatic disposition. nih.gov Although specific studies detailing the use of hepatocyte-based assays for the formation of this compound are not readily found in published literature, the confirmation of glucuronides in the urine of subjects who have taken carisbamate underscores the relevance of such assays in its metabolic profiling. nih.gov
Animal Models in Metabolic Research
Role in Investigating Carisbamate Disposition and Metabolite Excretion
Animal models, particularly rodents, have been central to the preclinical evaluation of carisbamate. Rat models have been employed in studies of symptomatic infantile spasms and temporal lobe epilepsy, establishing their utility in pharmacological assessments of the drug. nih.govnih.gov
Pharmacokinetic studies in rats, rabbits, and dogs have been conducted for other carbamate (B1207046) drugs like felbamate, demonstrating the importance of these models in characterizing the elimination of the parent drug and its metabolites through urine and bile. researchgate.net For carisbamate, studies in rats have shown a shorter elimination half-life compared to humans, a critical factor to consider when extrapolating data. nih.gov The excretion of carisbamate metabolites, including glucuronides, has been confirmed through the analysis of urine samples from human subjects. nih.govnih.gov Studies on the disposition of other compounds in rats and dogs have detailed the extensive metabolism and the major routes of excretion, providing a framework for how carisbamate's disposition would be investigated. nih.gov For instance, the investigation of another compound, cenobamate, in rats detailed its distribution, metabolism, and excretion, including its transfer across the placental barrier and into breast milk. aesnet.org
Comparative Metabolic Profiling Across Species
Understanding the differences and similarities in drug metabolism across various species, including humans, is a regulatory requirement and a key aspect of preclinical drug development. nih.gov These comparative studies help in selecting the most appropriate animal model for toxicological studies and in predicting human metabolic pathways.
While specific comparative metabolic profiles for this compound across different species are not publicly detailed, the general methodology for such comparisons is well-established. It often involves analyzing metabolite profiles in plasma, urine, and feces from different species administered the drug. For example, a study on the drug apixaban (B1684502) compared its metabolism in mice, rats, rabbits, dogs, and humans, identifying both common and species-specific metabolites. nih.gov Such studies are critical as there can be significant interspecies differences in the activity of metabolic enzymes like cytochrome P450s and UGTs. taylorandfrancis.com Pharmacokinetic studies have compared carisbamate in Japanese and Western subjects, highlighting population differences that can influence drug exposure. nih.gov The fact that carisbamate's clearance is increased when co-administered with enzyme-inducing antiepileptic drugs further emphasizes the importance of understanding its metabolic pathways. aesnet.org
Below is an interactive table summarizing the research models discussed:
Dispositional Aspects of Glucuronide Metabolites
Excretion Pathways of (R)-CARISBAMATE BETA-D-O-GLUCURONIDE
The elimination of this compound from the body primarily occurs through the kidneys, with a minor contribution from fecal excretion.
A human mass balance study conducted with radiolabeled carisbamate (B1668445) provides significant insight into the excretion of its metabolites. Following a single oral dose of 500 mg of ¹⁴C-labeled carisbamate to eight healthy male subjects, the majority of the radioactivity was recovered in the urine. nih.gov
The study revealed that an average of 93.8% (± 6.6%) of the administered radioactive dose was excreted in the urine. nih.gov Direct O-glucuronidation of the parent compound, forming this compound, was identified as a major metabolic pathway, accounting for 44% of the total dose. nih.gov In contrast, only a small fraction of the parent drug was excreted unchanged in the urine (averaging 1.7%). nih.gov This high percentage of urinary radioactivity recovery, coupled with the significant portion attributed to the glucuronide metabolite, strongly indicates that renal elimination is the principal excretion route for this compound.
Table 1: Excretion of Radioactivity after a Single Oral Dose of ¹⁴C-Carisbamate in Humans
| Excretion Route | Mean Percentage of Dose Recovered (± SD) |
|---|---|
| Urine | 93.8% (± 6.6%) |
| Feces | 2.5% (± 1.6%) |
Data from a human mass balance study. nih.gov
Role of Transporter Proteins in Glucuronide Disposition
The transport of glucuronide metabolites across cellular membranes is a critical step in their elimination and is often mediated by specific transporter proteins. Multidrug Resistance-Associated Proteins (MRPs), a family of ATP-binding cassette (ABC) transporters, are known to be involved in the efflux of various drug conjugates, including glucuronides, from cells. nih.gov For instance, MRP2 is a key transporter responsible for the secretion of bilirubin (B190676) glucuronides into the bile, while other MRPs can transport conjugated drugs out of cells. nih.gov
While specific studies on the interaction between this compound and transporter proteins like MRPs are not publicly available, the chemical nature of this metabolite—an anionic glucuronide—makes it a likely substrate for such transporters. nih.gov The efficient renal excretion of this metabolite suggests the potential involvement of organic anion transporters (OATs) in the kidney, which are responsible for the uptake and secretion of a wide range of anionic compounds.
Enterohepatic Recycling and its Implications for Metabolic Research
Enterohepatic recycling is a process where drugs or their metabolites are excreted into the bile, released into the small intestine, and then reabsorbed back into the circulation. nih.govwikipedia.orgresearchgate.net This process can significantly prolong the half-life of a compound in the body. nih.govyoutube.com For glucuronide metabolites, this recycling often involves hydrolysis of the glucuronide back to the parent drug by bacterial β-glucuronidases in the gut, followed by reabsorption of the parent drug. wikipedia.orgyoutube.com
Given the low fecal excretion of carisbamate and its metabolites, significant enterohepatic recycling of this compound is unlikely. nih.gov The data from the human mass balance study, showing that nearly 94% of the dose is recovered in the urine, strongly argues against a substantial contribution from this pathway. nih.gov The lack of evidence for significant biliary excretion is a key factor precluding extensive enterohepatic circulation.
Applications As a Research Standard and Reagent
Role in Analytical Method Development and Validation (AMV)
Analytical method development and validation (AMV) are foundational processes in the pharmaceutical industry, ensuring that the methods used to measure the drug and its related substances are accurate, reliable, and reproducible. The use of metabolite reference standards, such as (R)-Carisbamate β-D-O-glucuronide, is integral to this process. axios-research.comnih.gov
During the development of analytical methods, particularly for bioanalytical studies in matrices like plasma or urine, the reference standard for (R)-Carisbamate β-D-O-glucuronide is essential. nih.govsimsonpharma.com It allows for the optimization of chromatographic conditions to achieve the necessary separation and resolution from the parent drug, other metabolites, and endogenous matrix components. nih.govwaters.com
In the validation phase, (R)-Carisbamate β-D-O-glucuronide is used to establish key performance characteristics of the analytical method, including:
Specificity and Selectivity: The standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov This involves spiking blank matrices with the standard to ensure no interference from endogenous substances.
Linearity: A calibration curve is generated using a series of dilutions of the (R)-Carisbamate β-D-O-glucuronide standard to demonstrate a proportional relationship between the concentration of the analyte and the instrument's response. nih.govoup.com
Accuracy and Precision: The accuracy of the method (closeness of test results to the true value) and its precision (the degree of agreement among individual tests) are determined by analyzing quality control (QC) samples prepared from the reference standard at different concentration levels. nih.govoup.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the metabolite that can be reliably detected and quantified by the analytical method. oup.com
Recovery: The efficiency of the extraction process for the metabolite from the biological matrix is assessed using the reference standard. nih.gov
The direct measurement of the glucuronide metabolite using its authentic standard provides more accurate and precise data compared to indirect methods that rely on enzymatic hydrolysis, which can be incomplete or variable. waters.com
Use as a Quality Control (QC) Reference Standard
In the routine manufacturing and testing of carisbamate (B1668445), (R)-Carisbamate β-D-O-glucuronide serves as a quality control (QC) reference standard. axios-research.comsimsonpharma.com Its primary role is to ensure the consistent performance of analytical methods used for the release testing of the drug substance and formulated product.
QC samples, prepared from a stock solution of (R)-Carisbamate β-D-O-glucuronide, are included in each analytical run. The results from these QC samples are monitored to ensure they fall within predefined acceptance criteria. This practice helps to:
Monitor Method Performance: Consistent and accurate results for the QC samples provide confidence that the analytical method is performing as expected.
Detect Deviations: Any significant deviation in the results of the QC samples can indicate a problem with the analytical run, such as issues with the instrument, reagents, or procedure.
Ensure Data Integrity: The use of QC standards is a fundamental aspect of good laboratory practice (GLP) and good manufacturing practice (GMP), ensuring the reliability and integrity of the analytical data generated.
The stability of the reference standard itself is a critical factor. Therefore, it must be stored under controlled conditions, and its purity should be periodically re-assessed to ensure its continued suitability for use as a QC standard. mriglobal.org
Importance in Traceability Against Pharmacopeial Standards
Traceability is a key concept in analytical chemistry, ensuring that the results of a measurement can be related to a national or international standard through an unbroken chain of comparisons. synthinkchemicals.comalfa-chemistry.com In the pharmaceutical industry, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish the official standards for medicines. sigmaaldrich.com
While a specific metabolite like (R)-Carisbamate β-D-O-glucuronide may not have its own monograph in a pharmacopeia, its use as a reference standard is crucial for establishing traceability for the analytical methods used to control the quality of the parent drug, carisbamate. axios-research.comorioledhub.com
The process of establishing traceability for an in-house or non-pharmacopeial standard typically involves:
Thorough Characterization: The (R)-Carisbamate β-D-O-glucuronide standard is extensively characterized to confirm its identity, purity, and potency using a variety of analytical techniques.
Qualification Against a Primary Standard: Whenever possible, the in-house standard is qualified against a primary pharmacopeial reference standard. In this case, while a direct primary standard for the glucuronide may not exist, the analytical methods validated using this standard would be for a drug substance (carisbamate) that does have pharmacopeial standards.
Comprehensive Documentation: A Certificate of Analysis (CoA) is generated for the reference standard, detailing its properties, the methods used for its characterization, and its assigned purity. alfa-chemistry.com
Future Directions in R Carisbamate Beta D O Glucuronide Research
Elucidation of Residual Mechanistic Aspects of Formation
The formation of (R)-CARISBAMATE BETA-D-O-GLUCURONIDE is known to occur via glucuronidation, a primary metabolic pathway for the parent compound, carisbamate (B1668445). nih.govnih.gov This biotransformation is catalyzed by the uridine (B1682114) diphosphate glucuronosyltransferase (UGT) family of enzymes. nih.gov However, the specific enzymatic and kinetic details of this reaction are not yet fully characterized. Future research should aim to elucidate these residual mechanistic aspects.
A primary area of investigation would be the identification of the specific UGT isoforms responsible for the formation of this compound. While numerous UGT isoforms exist, studies on other compounds with similar chemical structures can provide insights. For instance, the N-carbamoyl glucuronidation of lorcaserin, another carbamate-containing drug, is predominantly catalyzed by UGT2B7, UGT2B15, and UGT2B17, with minor contributions from UGT1A6 and UGT1A9. Further studies could explore the role of these specific isoforms in the stereoselective glucuronidation of carisbamate.
Moreover, a detailed kinetic analysis of the formation of this compound is necessary. This would involve determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for each contributing UGT isoform. Such data would provide a quantitative understanding of the efficiency of the glucuronidation process and could help predict potential drug-drug interactions. For example, co-administered drugs that are substrates or inhibitors of the same UGT isoforms could alter the clearance of carisbamate, affecting its efficacy and safety profile. nih.gov
Development of Advanced Analytical Techniques for Enhanced Characterization
The characterization and quantification of this compound in biological matrices are essential for pharmacokinetic and metabolic studies. While initial purification and structural confirmation have been achieved using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, the development of more advanced analytical methods is a key future direction. hyphadiscovery.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of drug metabolites. nih.gov The development of a validated LC-MS/MS method for this compound would enable precise measurement in various biological samples, such as plasma and urine. This would be invaluable for detailed pharmacokinetic modeling and for assessing inter-individual variability in metabolism.
Furthermore, given that carisbamate is a chiral compound, the development of stereoselective analytical methods is crucial. Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, could be employed to separate and quantify the (R) and (S) enantiomers of carisbamate glucuronide. wvu.edunih.gov This is important as enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.gov
The following table outlines potential advanced analytical techniques and their applications in the study of this compound:
| Analytical Technique | Application | Potential Insights |
| LC-MS/MS | Quantification in biological fluids | Precise pharmacokinetic profiling, assessment of metabolic stability. |
| Chiral HPLC | Separation of (R) and (S) enantiomers | Understanding stereoselective metabolism and disposition. |
| High-Resolution Mass Spectrometry (HRMS) | Structure elucidation of novel metabolites | Identification of any previously uncharacterized metabolic pathways. |
| NMR Spectroscopy | Definitive structural confirmation | Unambiguous identification of the metabolite's chemical structure. |
Investigation of Uncharacterized Metabolite Interactions in Research Settings
Currently, there is a lack of information regarding the potential interactions of this compound with other endogenous or exogenous compounds. While the parent drug, carisbamate, has been studied for its drug-drug interaction potential, its metabolites have not received the same level of scrutiny. nih.govnih.gov Future research should address this knowledge gap.
One area of focus could be the investigation of whether this compound is a substrate or inhibitor of drug transporters. The hydrophilic nature of glucuronide conjugates often necessitates transporter-mediated excretion from the body. If this metabolite interacts with transporters such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), it could lead to interactions with other drugs that are also substrates for these transporters.
Additionally, the potential for "hitch-hiking" interactions, where the glucuronide metabolite itself does not have a direct pharmacological effect but influences the disposition of other compounds, should be explored. This could involve competition for binding sites on plasma proteins or interactions with other metabolic enzymes.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying (R)-Carisbamate Beta-D-O-Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity for glucuronide metabolites. For example, structural analogs like Chloramphenicol 3-O-beta-D-Glucuronide are quantified using reverse-phase HPLC coupled with tandem MS to detect low concentrations in plasma . Ensure calibration with synthetic standards and validate parameters (e.g., linearity, recovery rates) per FDA guidelines. Matrix effects should be mitigated using isotope-labeled internal standards.
Q. What metabolic enzymes are implicated in the glucuronidation of (R)-Carisbamate, and how can their activity be assayed?
- Methodological Answer : UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A9 and UGT2B7, are typically involved in beta-D-glucuronide formation. In vitro assays using human liver microsomes (HLMs) or recombinant UGTs can quantify enzyme kinetics (Km, Vmax). Incubate (R)-Carisbamate with uridine 5'-diphosphoglucuronic acid (UDPGA) and monitor metabolite formation via LC-MS. Include positive controls (e.g., 4-methylumbelliferone for UGT1A1) to validate assay conditions .
Q. How should researchers design pharmacokinetic studies to assess this compound’s half-life and tissue distribution?
- Methodological Answer : Use a crossover design in animal models (e.g., rodents) with serial blood/tissue sampling. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. For tissue distribution, homogenize organs (e.g., brain, liver) and extract metabolites via solid-phase extraction. Compare results to in vitro hepatocyte stability data to predict in vivo clearance .
Advanced Research Questions
Q. What experimental strategies can reconcile discrepancies in neuroprotective efficacy of this compound between in vitro and in vivo models?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing studies using PICOT criteria (Population: neuronal cultures vs. live animals; Intervention: dose range; Comparison: untreated controls; Outcome: SRED frequency reduction; Time: acute vs. chronic exposure) .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects in vivo (e.g., blood-brain barrier transporters affecting bioavailability) .
- Data Harmonization : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as optimizing dosing regimens to match in vitro IC50 values with plasma concentrations .
Q. How can researchers address contradictions in reported toxicity profiles of this compound across preclinical studies?
- Methodological Answer :
- Data Audit : Re-analyze raw datasets for confounding variables (e.g., solvent used in formulations, batch-to-batch variability in metabolite purity) .
- Dose-Response Modeling : Use Hill equation fits to compare EC50/LC50 values across studies. If discrepancies persist, conduct in silico toxicity prediction (e.g., ProTox-II) to identify potential reactive metabolites not accounted for in prior work .
- Open Data Sharing : Deposit raw toxicity data in repositories like Zenodo, ensuring de-identification to comply with GDPR/IRB standards while enabling independent validation .
Q. What methodological considerations are critical when extrapolating in vitro glucuronidation kinetics to human populations?
- Methodological Answer :
- Interindividual Variability : Incorporate genotyping data for UGT polymorphisms (e.g., UGT1A93, UGT2B72) into physiologically based pharmacokinetic (PBPK) models.
- Scalability : Use the in vitro–in vivo extrapolation (IVIVE) framework, adjusting for differences in protein binding and enzyme abundance between HLMs and human liver .
- Population Covariates : Stratify clinical trial cohorts by age, sex, and renal/hepatic function to assess metabolite accumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
